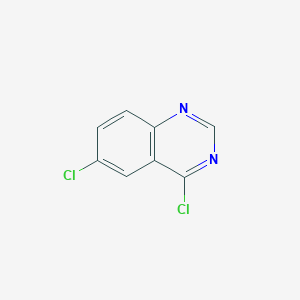

4,6-ジクロロキナゾリン

概要

説明

4,6-Dichloroquinazoline is a heterocyclic organic compound with the linear formula C8H4Cl2N2 . It has a molecular weight of 199.04 .

Synthesis Analysis

The synthesis of 4,6-Dichloroquinazoline and its derivatives has been a subject of interest in various studies . One method involves the heterocyclization of o-aminobenzylamines, reductive cyclization of N-acyl-o-nitrobenzylamine derivatives, reduction of the quinazoline ring, and amination of the respective benzoxazines . Other methods include intramolecular cyclization of amidines containing aryl substituents in polyphosphoric acid, syntheses of 4-substituted 3,4-dihydroquinazolines by selective addition of nucleophilic reagents at the N(3)–C(4) bond of the quinazoline ring .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The molecular weight of this compound is 199.04 .

Physical And Chemical Properties Analysis

4,6-Dichloroquinazoline has a melting point of 155-156 °C . Its density is predicted to be 1.486±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

金属触媒クロスカップリング反応

4,6-ジクロロキナゾリン: は、金属触媒クロスカップリング反応における重要な合成中間体です。これらの反応は、炭素-炭素結合および炭素-ヘテロ原子結合を形成し、新規な多置換誘導体をもたらす上で極めて重要です。 例えば、クマダ、スティル、ネギーシ、薗頭、鈴木・宮浦、ヘックなどのクロスカップリング反応を受けることができます .

製薬用途

4,6-ジクロロキナゾリンの誘導体は、著しい薬理作用を示すことが見出されています。 例えば、特定のキナゾリン-4(3H)-オンは、代謝性疾患およびストレス関連疾患の治療標的となる可能性のある、グレリン受容体およびバソプレシンV1b受容体のアンタゴニストです .

がん研究

がん研究では、ラパチニブなどの6-ヘテロアリール置換4-アニリノキナゾリンである4,6-ジクロロキナゾリン誘導体は、デュアルチロシンキナーゼ阻害剤として作用します。 それらはEGFRとHER2を標的とし、乳がん細胞の増殖を阻害します .

オーロラAキナーゼ阻害

この化合物は、有糸分裂の調節に関与する酵素であるオーロラAキナーゼの選択的阻害剤の前駆体としても役立ちます。 オーロラAの阻害は、がん治療のための有望な戦略です .

血管新生阻害

もう1つの誘導体であるCP-724,714は、ErbB2血管新生阻害剤としての役割で研究されています。 これは、乳がん、卵巣がん、およびその他のタイプのがんの治療に潜在的な用途があります .

新規誘導体の合成

4,6-ジクロロキナゾリンの選択的モノアルキニル化は、金属触媒反応を用いてC-4置換生成物を得ることができます。 この方法は、潜在的な生物活性を持つ新規誘導体を合成するために重要です .

将来の方向性

作用機序

Target of Action

Quinazoline derivatives, a class of compounds to which 4,6-dichloroquinazoline belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .

Mode of Action

Quinazoline derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some quinazoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Biochemical Pathways

Quinazoline derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and modes of action .

Result of Action

Some quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines .

特性

IUPAC Name |

4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBCOVKUVLFOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289021 | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7253-22-7 | |

| Record name | 7253-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

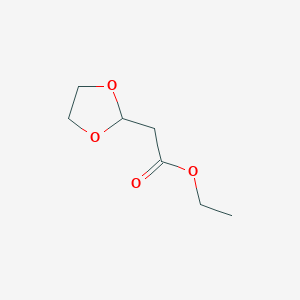

Synthesis routes and methods

Procedure details

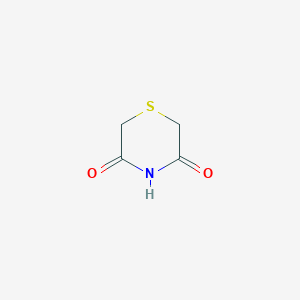

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

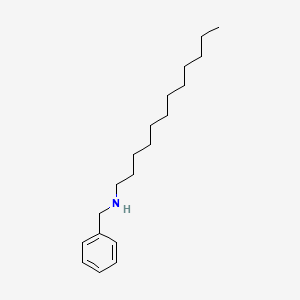

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?

A1: 4,6-Dichloroquinazoline readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting 4,6-dichloroquinazoline with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of 4,6-dichloroquinazoline as a precursor in organic synthesis.

Q2: Beyond simple amine substitutions, are there other reported reactions of 4,6-Dichloroquinazoline?

A2: Yes, research indicates that 4,6-Dichloroquinazoline can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of 4,6-Dichloroquinazoline's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)